![molecular formula C11H18FNO3 B15498810 Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate](/img/structure/B15498810.png)
Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate
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Description
Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18FNO3 and its molecular weight is 231.26 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate is a synthetic compound that has emerged as a subject of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring with a tert-butyl group, a fluoro substituent, and a formyl group, which contribute to its distinctive properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H18FNO3. Its structure can be represented as follows:
The presence of the fluoro group is particularly significant as it is known to enhance binding affinity and selectivity towards biological targets, which is crucial for its potential therapeutic effects.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The fluoro substituent enhances its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these interactions is vital for optimizing its therapeutic potential while minimizing side effects .
Interaction Studies
Studies have focused on the compound's binding mechanisms with integrins and other receptors. The specific structural features of the compound may influence enzyme activity, potentially leading to therapeutic applications in treating diseases linked to these biological targets .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from other related compounds in terms of structure and biological activity:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate | C₁₁H₁₈FNO₃ | Contains an azepane ring instead of a piperidine ring. |
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | C₁₁H₁₈FNO₃ | Features an amino group instead of a formyl group. |
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | C₁₁H₁₈FNO₃ | Contains a hydroxyl group instead of a formyl group. |
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate | C₁₁H₁₈F₂NO₃ | Has two fluorine atoms instead of one. |
This table illustrates how the unique combination of functional groups in this compound may impart distinct chemical reactivity and biological properties compared to similar compounds.
Therapeutic Applications
Recent studies have explored the potential applications of this compound in drug development. For instance, it has been investigated for its role as an integrin antagonist, which could provide therapeutic benefits in conditions such as thrombosis or cancer .
In vitro tests have shown promising results regarding its efficacy against specific cellular targets. For example, when cultured cells were treated with varying concentrations of the compound, significant changes in surface marker expression were observed, indicating its potential role in modulating cellular responses .
Safety and Toxicology
While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicological studies suggest that it exhibits low toxicity profiles; however, further investigations are needed to fully understand its safety parameters in vivo .
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISILDNBHAGUQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.